Molecular weight and physicochemical properties of 1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL
Molecular weight and physicochemical properties of 1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL
An in-depth technical whitepaper on the molecular weight, physicochemical properties, and synthetic methodologies of 1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-ol .
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorinated moieties is a fundamental technique for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-ol is a highly specialized, chiral 1,2-amino alcohol building block. It merges the structural versatility of a vicinal amino alcohol with the profound physicochemical enhancements provided by a trifluoromethoxy ( −OCF3 ) group.
As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a comprehensive analysis of this compound. This whitepaper details its core physicochemical properties, explains the causality behind its unique metabolic stability, and outlines a field-proven, stereoselective synthetic protocol for its generation.
Physicochemical Profiling & Structural Analysis
Molecular Weight and Core Properties
The molecular architecture of 1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-ol consists of a three-carbon propyl chain, substituted at the C1 position by both a primary amine and a 4-(trifluoromethoxy)phenyl ring, and at the C2 position by a hydroxyl group.
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Molecular Formula: C10H12F3NO2
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Exact Molecular Weight: 235.20 g/mol
Table 1: Core Physicochemical Parameters
| Parameter | Value | Pharmacokinetic Implication |
| Molecular Weight | 235.20 g/mol | Highly optimal for small-molecule oral bioavailability, strictly adhering to Lipinski's Rule of 5. |
| H-Bond Donors | 3 ( −NH2 , −OH ) | Facilitates strong target-site anchoring and receptor interaction. |
| H-Bond Acceptors | 4 (N, O, F) | Enhances aqueous solubility and electrostatic binding affinity. |
| Rotatable Bonds | 4 | Balances conformational flexibility with target specificity. |
| Topological Polar Surface Area (TPSA) | ~46.2 A˚2 | Ideal for membrane permeability, including potential Blood-Brain Barrier (BBB) penetration. |
The Causality of the Trifluoromethoxy ( −OCF3 ) Group
The inclusion of the −OCF3 group at the para-position of the phenyl ring is not arbitrary; it is a calculated design choice. Often referred to as a "super-halogen," the trifluoromethoxy group drastically alters the electronic and physical properties of the parent scaffold[1].
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Modulation of Lipophilicity: The −OCF3 group is exceptionally lipophilic, boasting a Hansch π parameter of +1.04[1]. This allows the molecule to maintain the polarity of the oxygen atom while significantly boosting overall membrane permeability and bioavailability[2].
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Metabolic Stability: Traditional methoxy ( −OCH3 ) groups are highly susceptible to oxidative O-demethylation by Cytochrome P450 enzymes. The strong, highly polarized C-F bonds in the −OCF3 group prevent this enzymatic cleavage, prolonging the in vivo half-life of the compound and preventing the formation of reactive, potentially toxic metabolites[1].
Table 2: Comparative Impact of Aromatic Substituents
| Substituent | Hansch π Parameter | Electronic Effect | Metabolic Stability Profile |
| −H | 0.00 | Neutral | Baseline |
| −CH3 | +0.52 | Electron-donating | Susceptible to benzylic oxidation |
| −OCH3 | -0.02 | Electron-donating | Highly susceptible to O-demethylation |
| −CF3 | +0.88 | Electron-withdrawing | High stability |
| −OCF3 | +1.04 | Strongly electron-withdrawing | Exceptional resistance to CYP450 cleavage |
Strategic Synthesis & Methodological Workflow
The synthesis of enantiopure 1,2-amino alcohols is a critical challenge in organic synthesis[3]. Direct amination of epoxides with ammonia is notoriously poor in regioselectivity and often yields polyalkylated byproducts. To bypass this, we utilize an Asymmetric Ring-Opening (ARO) strategy using an azide surrogate, catalyzed by a chiral metal-salen complex[4].
Mechanistic Causality
In the Cr-salen catalyzed ARO of aryl-substituted epoxides, the transition state exhibits significant carbocationic character (an SN1 -like boundary). The partial positive charge is stabilized by the adjacent phenyl ring. Even though the −OCF3 group is inductively electron-withdrawing, it can donate electron density via resonance from the oxygen lone pairs. This directs the nucleophile (azide) exclusively to the benzylic position (C1), ensuring perfect regiocontrol[4].
Visualizing the Synthetic Pathway
Workflow for the stereoselective synthesis of the target fluorinated 1,2-amino alcohol.
Experimental Protocol: Step-by-Step Methodology
Phase 1: Asymmetric Ring Opening (ARO)
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Preparation: In a flame-dried Schlenk flask under an inert nitrogen atmosphere, dissolve the chiral precursor, 3-[4-(trifluoromethoxy)phenyl]-2-methyloxirane (10.0 mmol), in anhydrous methyl tert-butyl ether (MTBE).
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Catalyst Loading: Add 2 mol% of the chiral (R,R) -Cr(salen) complex. Stir the mixture at room temperature for 15 minutes to ensure a homogeneous catalytic distribution[4].
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Regioselective Azidolysis: Cool the reaction mixture to 0 °C. Dropwise, add azidotrimethylsilane ( TMSN3 , 11.0 mmol). The azide acts as the nucleophile, selectively attacking the benzylic C1 position due to the stabilization of the transition state's partial positive charge by the aromatic ring[4].
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Quenching: After 12 hours of stirring, quench the reaction with anhydrous methanol to desilylate the intermediate, yielding 1-azido-1-[4-(trifluoromethoxy)phenyl]propan-2-ol.
Phase 2: Reduction to Amino Alcohol 5. Hydrogenation Setup: Transfer the purified azido alcohol to a high-pressure hydrogenation reactor and dissolve it in anhydrous ethanol. 6. Catalyst Addition: Add 10 wt% Palladium on Carbon (Pd/C, 5 mol%). 7. Reduction: Purge the vessel with H2 gas and maintain a pressure of 1 atm at 25 °C for 4 hours. The azide group is cleanly reduced to a primary amine without risking the cleavage of the robust C-F or C−O−CF3 bonds. 8. Isolation: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to afford the enantiopure 1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-ol.
Applications in Drug Discovery
The 1,2-amino alcohol motif is a privileged scaffold found in numerous biologically active compounds, including sympathomimetics, beta-blockers, and enzyme inhibitors[3]. By integrating the 4-(trifluoromethoxy)phenyl group, researchers can utilize 1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-ol as a highly stable bioisostere. It is particularly valuable in late-stage lead optimization where a parent drug suffers from poor oral bioavailability or rapid metabolic clearance due to benzylic or methoxy-driven oxidation.

